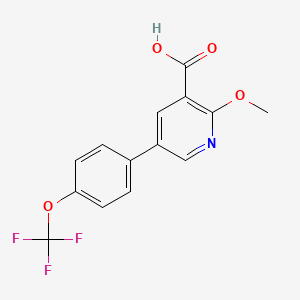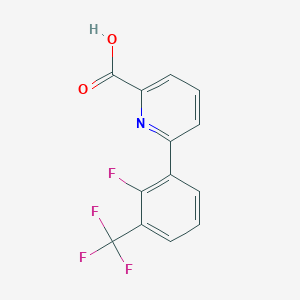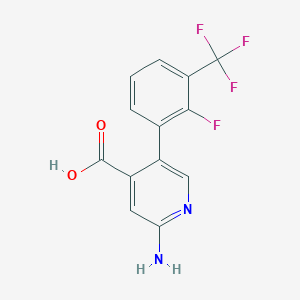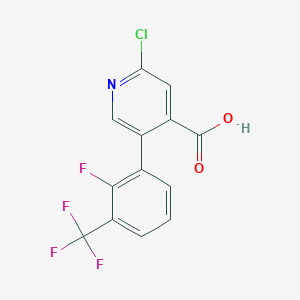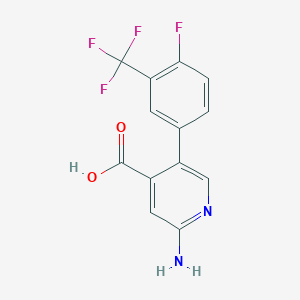
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid (3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%) is an organic compound that is used in various scientific research applications. It is a derivative of isonicotinic acid that has been modified with a fluoro-trifluoromethylphenyl group. This compound has been studied extensively for its potential to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in chemical reactions, such as the synthesis of heterocyclic compounds. In addition, it has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of certain cell-signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have anti-inflammatory and anti-cancer activities. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity level, and is relatively stable. In addition, it is non-toxic and has a low cost. However, it has some limitations, such as its relatively low solubility in water and its potential to react with other compounds.
Direcciones Futuras
There are several potential future directions for the use of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%. It could be used to develop more efficient synthesis methods for organic compounds, to study the mechanism of action of enzymes, and to develop more effective drugs. In addition, it could be used to study the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, it could be used to develop more efficient methods for the synthesis of peptides and proteins.
Métodos De Síntesis
The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% begins with the reaction of 4-fluoro-3-trifluoromethylphenol and isonicotinic acid. This reaction is conducted in the presence of a strong base, such as sodium hydroxide, and proceeds via an SN2 reaction. The product is then purified by column chromatography and recrystallization. The final product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)9-6-18-4-3-8(9)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSXLXYNMGPMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688267 |
Source


|
| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-54-2 |
Source


|
| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

